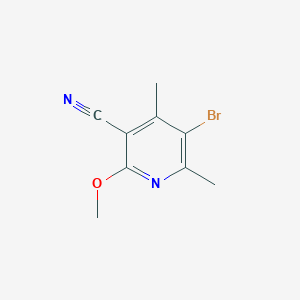

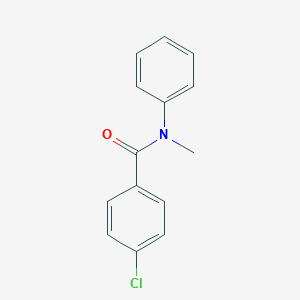

2-(4-Aminophenyl)-2-methylpropanenitrile

Descripción general

Descripción

“2-(4-Aminophenyl)” compounds are a class of chemical compounds that have been studied for their potential applications . For example, “2-(4-Aminophenyl)benzothiazole” derivatives have been synthesized and evaluated for their antimicrobial activity .

Synthesis Analysis

The synthesis of “2-(4-Aminophenyl)” compounds involves various chemical reactions. For instance, “2-(4-Aminophenyl)benzothiazole” derivatives were synthesized via a condensation reaction of vinamidium salts and amidine chloride salts, followed by hydrazine palladium catalyzed reduction .

Molecular Structure Analysis

The molecular structure of these compounds was elucidated by 1H NMR, 13C NMR, IR, and Mass spectral data .

Chemical Reactions Analysis

These compounds have shown potent antibacterial activity against both Gram-positive and Gram-negative strains .

Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds vary. For instance, “Tris(4-aminophenyl)amine-based polyimide” is known for its significant adsorption properties .

Aplicaciones Científicas De Investigación

Synthesis in PI3K/mTOR Inhibitors

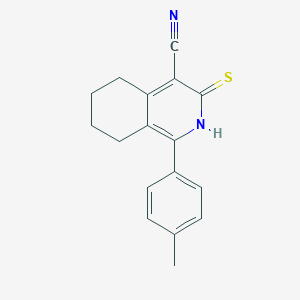

2-(4-Aminophenyl)-2-methylpropanenitrile plays a crucial role as an intermediate in the synthesis of PI3K/mTOR inhibitors. Its synthesis involves multiple steps including nitration, chlorination, alkylation, reduction, and substitution, and is key in producing derivatives of NVP-BEZ235, a notable quinoline inhibitor (Lei et al., 2015).

Role in Tricarbonylrhenium Complexes

The compound is used in the synthesis of tricarbonylrhenium complexes. These complexes, featuring a 4-substituted phenyl arm, have notable structural and electronic properties influenced by the nature of the pendant arm, which includes aminophenyl moieties. These complexes are significant for their geometric properties and potential application in photophysical studies (Wolff et al., 2013).

Antitumor Properties

This compound shows potential in cancer treatment. Specifically, its derivatives, such as 2-(4-aminophenyl)benzothiazoles, exhibit potent antitumor properties. The mechanism involves cytochrome P450 1A1's biotransformation and metabolic inactivation through isosteric replacement. Additionally, amino acid conjugation is used to address drug lipophilicity, enhancing water solubility and stability (Bradshaw et al., 2002).

Applications in Radical-Mediated Degradation Studies

2-(4-Aminophenyl)-2-methylpropanenitrile derivatives like AIBN are used in radical-mediated degradation studies of pharmaceutical compounds. These compounds help in the kinetic formation of free radical species and serve as markers in such degradation studies (Wells-Knecht & Dunn, 2019).

DNA Adducts in Tumor Cells

Its benzothiazole derivatives generate DNA adducts in sensitive tumor cells. This property is critical for executing antitumor activity and distinguishes sensitive tumors from resistant ones, offering a pathway for targeted cancer therapy (Leong et al., 2003).

Quantum Mechanical Studies

The compound and its derivatives are subjects of quantum mechanical studies, examining their structural, electronic, and biological properties. These studies contribute to understanding the reactivity, stability, and potential applications in areas like photopolymerization and photo sensitizer technologies (Al-Otaibi et al., 2020).

Chemo-Sensor Development

Derivatives of this compound have been used in the development of chemo-sensors, particularly for metal ions like Cu2+ in aqueous solutions. These sensors have practical applications in environmental monitoring and laboratory analyses (Jo et al., 2014).

Mecanismo De Acción

Target of Action

Similar compounds, such as 2-(4-aminophenyl)benzothiazoles, have been reported to exhibit potent antimicrobial activity against both gram-positive and gram-negative strains .

Mode of Action

Related compounds, such as 2-(4-aminophenyl)benzothiazoles, have been found to interact with the cytoplasmic membrane, causing membrane perturbation . They also exhibit an intracellular mode of action .

Biochemical Pathways

Similar compounds have been shown to interact with the cytoplasmic membrane, suggesting that they may affect membrane-associated biochemical pathways .

Pharmacokinetics

It is known that the compound has a boiling point of 103°c and a density of 1034 g/mL at 25°C . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

Related compounds have been shown to induce cytochrome p450 1a1, which is involved in the biotransformation of xenobiotics . They also exhibit cytotoxic activity against certain cancer cell lines .

Action Environment

It is known that the compound is air-sensitive , suggesting that exposure to air could affect its stability and efficacy.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-(4-aminophenyl)-2-methylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-10(2,7-11)8-3-5-9(12)6-4-8/h3-6H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXDPOGVDHHJTDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10434817 | |

| Record name | 2-(4-aminophenyl)-2-methylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10434817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Aminophenyl)-2-methylpropanenitrile | |

CAS RN |

115279-57-7 | |

| Record name | 2-(4-aminophenyl)-2-methylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10434817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-aminophenyl)-2-methylpropanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 2-(4-Aminophenyl)-2-methylpropanenitrile in the synthesis of PI3K/mTOR inhibitors?

A1: 2-(4-Aminophenyl)-2-methylpropanenitrile serves as a crucial building block in synthesizing 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile []. This specific compound (compound 7 in the paper) is a vital intermediate in the production of various PI3K/mTOR inhibitors, including derivatives of NVP-BEZ235. The paper describes a multi-step synthetic route where 2-(4-Aminophenyl)-2-methylpropanenitrile reacts with 6-bromo-4-chloro-3-nitroquinoline to yield the desired intermediate. This highlights the importance of 2-(4-Aminophenyl)-2-methylpropanenitrile in accessing a class of molecules with therapeutic potential.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Mercaptobenzo[D]oxazole-4-carboxylic acid](/img/structure/B175391.png)